molecular formula C17H17ClN2O3S2 B2403600 N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627834-60-0

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B2403600
CAS No.: 627834-60-0
M. Wt: 396.9
InChI Key: DIUCQKKNUKZQOO-UHFFFAOYSA-N
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Description

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-halo ketone and an amide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    N-Butylation: The final step involves the alkylation of the amine group with butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and thiophene-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxazole rings.

Mechanism of Action

The mechanism of action of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene and oxazole rings can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom.

    N-butyl-4-(4-chlorophenyl)sulfonyl-2-furan-2-yl-1,3-oxazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

    N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-thiazol-5-amine: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The unique combination of the sulfonyl, thiophene, and oxazole rings in N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine provides distinct chemical and biological properties. The presence of the chlorine atom adds to its reactivity and potential for further functionalization.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-2-3-10-19-16-17(20-15(23-16)14-5-4-11-24-14)25(21,22)13-8-6-12(18)7-9-13/h4-9,11,19H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUCQKKNUKZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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